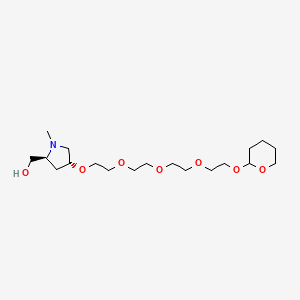
THP-PEG4-Pyrrolidine(N-Me)-CH2OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
THP-PEG4-Pyrrolidine(N-Me)-CH2OH is a modified polyethylene glycol (PEG) derivative containing a pyrrolidine moiety and a methyl ester group. The THP-PEG4-Pyrrolidine(N-Me)-CH2OH is a water-soluble polymer, which is highly biocompatible and can be used for various biomedical applications. The THP-PEG4-Pyrrolidine(N-Me)-CH2OH has been studied for its potential use in drug delivery, gene therapy, and tissue engineering.
Scientific Research Applications
Surface Chemistry Modification for Nanomaterials
Surface-enhanced Raman scattering (SERS) studies have demonstrated the replacement of poly(vinyl pyrrolidone) (PVP) on silver nanocubes with thiol-terminated polyethylene glycol (PEG), among other thiols, for tailored surface chemistry applications. This modification is crucial for specific functionalization of nanocrystals for various research and industrial applications, including biocompatibility and targeted drug delivery systems (Moran et al., 2011).
Pharmacological Research
Tetrahydropyridine (THP) derivatives are explored extensively in pharmacological research for their potential as drug candidates due to their presence in various biologically active systems. The synthesis and study of THP derivatives have led to the development of numerous drug candidates, highlighting the importance of THP structures in medicinal chemistry (Mateeva et al., 2005).
Biocompatible Polymer Development
Innovative synthesis methods for polyethylene glycol (PEG) derivatives have been developed to create thioether-functional PEGs. These methods allow for the production of oxidation-responsive and clickable PEGs, useful in creating smart drug delivery systems and responsive biomedical devices (Herzberger et al., 2016).
properties
IUPAC Name |
[(2S,4R)-1-methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO7/c1-20-15-18(14-17(20)16-21)25-12-10-23-8-6-22-7-9-24-11-13-27-19-4-2-3-5-26-19/h17-19,21H,2-16H2,1H3/t17-,18+,19?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIXZTYJDDDXDX-PAMZHZACSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)OCCOCCOCCOCCOC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CO)OCCOCCOCCOCCOC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
THP-PEG4-Pyrrolidine(N-Me)-CH2OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2968659.png)
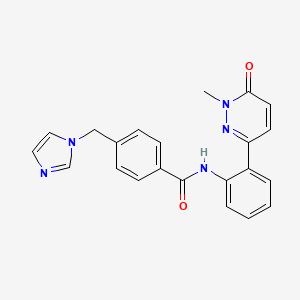
![6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2968662.png)
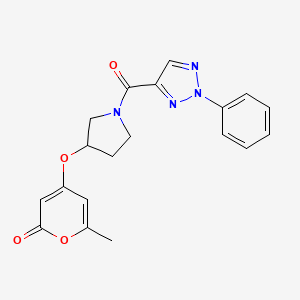
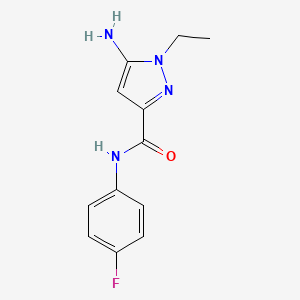
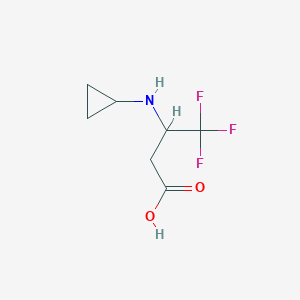
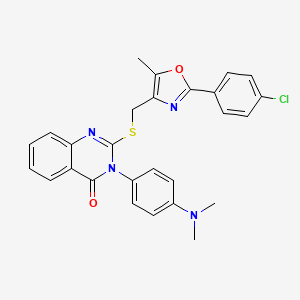
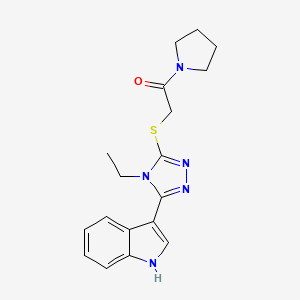
![4-(4-fluorobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2968672.png)
![5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2968676.png)
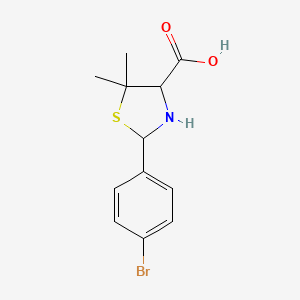
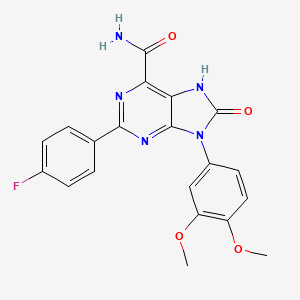
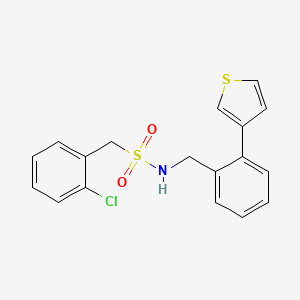
![N~6~-(2-chlorobenzyl)-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2968682.png)